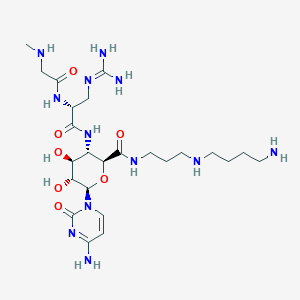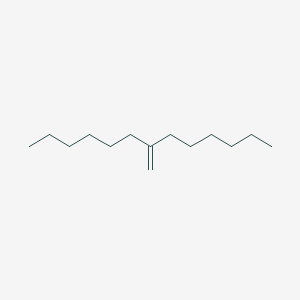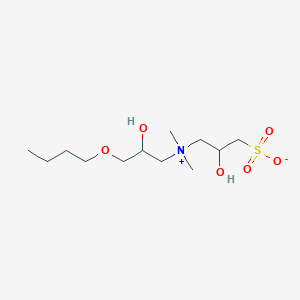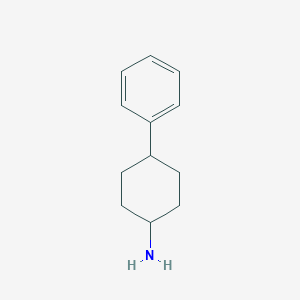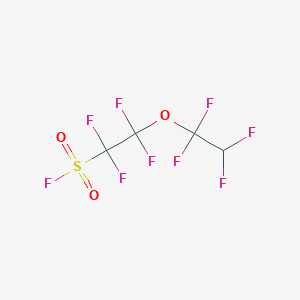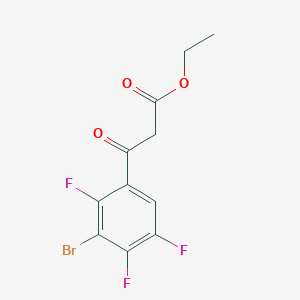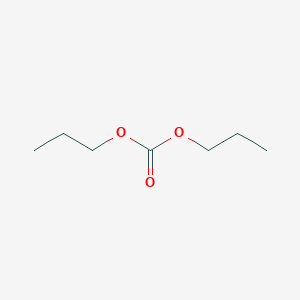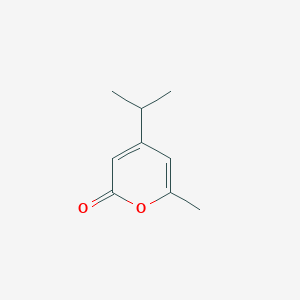
2-Methyl-3-vinylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-vinylquinoxaline (MVQ) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid with a molecular formula of C11H9N3. MVQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-vinylquinoxaline is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and receptors in the body. 2-Methyl-3-vinylquinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which is believed to improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-vinylquinoxaline has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Methyl-3-vinylquinoxaline has also been shown to have antibacterial and antiviral properties by inhibiting the activity of various enzymes and receptors in bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-vinylquinoxaline has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for the treatment of various diseases. 2-Methyl-3-vinylquinoxaline is also relatively easy to synthesize compared to other heterocyclic compounds. However, one of the main limitations of 2-Methyl-3-vinylquinoxaline is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-vinylquinoxaline. One potential direction is the development of new synthesis methods that can improve the yield and purity of 2-Methyl-3-vinylquinoxaline. Another direction is the investigation of 2-Methyl-3-vinylquinoxaline's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-vinylquinoxaline and its potential applications in various fields.
Métodos De Síntesis
2-Methyl-3-vinylquinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline with acetylene, the reaction of 2-methylquinoxaline with vinyl bromide, and the palladium-catalyzed coupling reaction of 2-bromo-3-methylquinoxaline with vinyl magnesium bromide. The synthesis of 2-Methyl-3-vinylquinoxaline is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-Methyl-3-vinylquinoxaline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties. 2-Methyl-3-vinylquinoxaline has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
104910-79-4 |
|---|---|
Nombre del producto |
2-Methyl-3-vinylquinoxaline |
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-ethenyl-3-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h3-7H,1H2,2H3 |
Clave InChI |
BRLFOTQTAACVPJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1C=C |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1C=C |
Sinónimos |
Quinoxaline, 2-ethenyl-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
